![molecular formula C21H26ClN3O2 B6579612 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide CAS No. 1049416-52-5](/img/structure/B6579612.png)
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide
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Overview
Description
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C21H26ClN3O2 and its molecular weight is 387.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.1713548 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide, also known as F5264-0530, VU0639958-1, or CCG-296996, is a potent and selective ligand for the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The D4 receptor subtype is one of five subtypes of dopamine receptors and has a high affinity for dopamine, a neurotransmitter that is critical in controlling the start and stop of voluntary and involuntary movements .
Mode of Action
The compound interacts with its target, the D4 dopamine receptor, by binding to it. This binding event triggers a series of biochemical reactions that lead to the activation or inhibition of downstream signaling pathways
Biochemical Pathways
Upon binding to the D4 dopamine receptor, the compound can affect several biochemical pathways. These pathways are primarily involved in the regulation of neurotransmission, motor control, reward, and the release of various hormones . The downstream effects of these pathways can influence a variety of physiological processes, including mood, behavior, and motor activity.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the D4 dopamine receptor. By modulating the activity of this receptor, the compound can influence a variety of cellular processes, including neurotransmission and hormone release . These effects can, in turn, have significant impacts on physiological functions such as mood, behavior, and motor control.
Biological Activity
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which incorporates a piperazine moiety known for its diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C21H26ClN3O3
- Molecular Weight : 403.9 g/mol
- CAS Number : 1049414-74-5
The compound features a piperazine ring substituted with a 4-chlorophenyl group, which enhances its interaction with biological targets, particularly in the central nervous system. The presence of the 2-methylphenoxy group is also significant as it may influence the compound's lipophilicity and receptor binding affinity.
The biological activity of this compound primarily revolves around its interaction with neurotransmitter receptors, particularly dopamine receptors. Research indicates that piperazine derivatives can exhibit high affinity for dopamine D4 receptors, which are implicated in various neuropsychiatric disorders.
Binding Affinity
In studies involving similar compounds, it was found that derivatives like N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibited an IC50 value of 0.057 nM for the dopamine D4 receptor, showcasing a remarkable selectivity over D2 receptors and other serotonin receptors . This selectivity is crucial for minimizing side effects associated with broader receptor activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related piperazine derivatives. For instance, certain compounds demonstrated significant antimicrobial activity comparable to standard drugs such as ciprofloxacin and fluconazole . While specific data on this compound is limited, its structural similarity suggests potential efficacy against bacterial strains.
Anticancer Activity
The anticancer potential of piperazine derivatives has been explored through various assays. One study highlighted that compounds with similar structural motifs exhibited promising anticancer activity in vitro, although they were less potent than established chemotherapeutics like 5-fluorouracil . The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways linked to cell survival and proliferation.
Case Studies and Research Findings
- Dopamine D4 Receptor Studies :
- Antimicrobial Evaluations :
- Molecular Docking Studies :
Scientific Research Applications
Antipsychotic Properties
Research indicates that compounds similar to N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide exhibit antipsychotic effects. The presence of the piperazine ring is linked to dopamine receptor antagonism, which is crucial for treating schizophrenia and other psychotic disorders.
Case Study:
A study demonstrated that a related compound significantly reduced psychotic symptoms in animal models by inhibiting dopamine D2 receptors .
Antidepressant Effects
Preliminary studies suggest potential antidepressant properties due to the modulation of serotonin receptors. The structural similarity to known antidepressants indicates a possible mechanism of action through serotonin reuptake inhibition.
Data Table: Antidepressant Activity Comparison
Compound Name | Mechanism of Action | Efficacy in Models |
---|---|---|
This compound | Serotonin Reuptake Inhibition | Moderate |
Compound A | SSRI | High |
Compound B | SNRI | High |
Future Research Directions
Ongoing research aims to explore the full therapeutic potential of this compound in treating mood disorders and its efficacy compared to existing medications.
Potential Areas for Investigation:
- Long-term efficacy in chronic conditions.
- Combination therapies with other antidepressants or antipsychotics.
- Mechanistic studies to elucidate its action at the molecular level.
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-17-4-2-3-5-20(17)27-16-21(26)23-10-11-24-12-14-25(15-13-24)19-8-6-18(22)7-9-19/h2-9H,10-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCQHLQXTGHRTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.